Beta-alanine (13C3) is a non-essential amino acid that plays a crucial role in various biochemical processes, particularly in the synthesis of carnosine, a dipeptide that acts as a buffer in muscle tissue. The compound is labeled with carbon-13 isotopes, which makes it valuable for scientific research, especially in metabolic studies and tracer applications. Its unique isotopic labeling allows for precise tracking of its incorporation and transformation within biological systems.
Beta-alanine is classified as an amino acid, specifically a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation. It is derived from the degradation of dipeptides such as carnosine and anserine. The carbon-13 isotopes are introduced during synthesis, enhancing its utility in various analytical techniques.
The synthesis of beta-alanine (13C3) typically involves several methods, including:
Beta-alanine (13C3) can participate in various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, demonstrating the versatility of beta-alanine (13C3) in synthetic chemistry .
Beta-alanine (13C3) primarily functions through its role in synthesizing carnosine within the body. The mechanism involves:
Beta-alanine (13C3) exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a biochemical reagent and tracer in various scientific applications.
Beta-alanine (13C3) has diverse applications across several fields:
In the hyperthermophilic archaeon Methanocaldococcus jannaschii, β-alanine biosynthesis occurs through an unexpected enzymatic mechanism distinct from bacterial paradigms. Unlike bacteria that employ pyruvoyl-dependent PanD enzymes for aspartate decarboxylation, M. jannaschii utilizes a pyridoxal phosphate (PLP)-dependent aspartate decarboxylase encoded by the gene MJ0050. This enzyme catalyzes the direct decarboxylation of L-aspartate to yield β-alanine and CO₂, bypassing the need for a pyruvoyl cofactor. Kinetic characterization of the recombinant enzyme revealed a Kₘ of 0.80 mM for L-aspartate and a specific activity of 0.09 μmol·min⁻¹·mg⁻¹ at 70°C, reflecting adaptation to thermophilic conditions [1] [7]. Functional validation was achieved through genetic complementation: expression of MJ0050 restored growth in Escherichia coli ΔpanD mutants deficient in endogenous β-alanine synthesis, confirming its physiological role in CoA biosynthesis [1].
The MJ0050 enzyme exemplifies catalytic promiscuity in archaeal metabolism. Initially identified as a tyrosine decarboxylase (MfnA) essential for methanofuran biosynthesis, this enzyme also exhibits robust aspartate decarboxylation activity. Structural analyses suggest that minor residue substitutions in the active site (e.g., smaller hydrophobic residues) accommodate aspartate despite its shorter side chain compared to tyrosine. This dual functionality positions MfnA as a metabolic bifurcation point: it channels carbon skeletons toward either methanofuran (via tyramine) or coenzyme A (via β-alanine) depending on substrate availability and cellular demands [1] [7]. Such plasticity underscores an evolutionary strategy for pathway optimization in nutrient-limited archaeal environments.
Table 1: Kinetic Parameters of PLP-Dependent Aspartate Decarboxylase (MJ0050) in M. jannaschii
Substrate | Kₘ (mM) | Vₘₐₓ (μmol·min⁻¹·mg⁻¹) | Specific Activity | Temperature Optimum |
---|---|---|---|---|
L-Aspartate | 0.80 | 0.12 | 0.09 μmol·min⁻¹·mg⁻¹ | 70°C |
Stable isotope tracing with uniformly labeled [13C₄]-L-aspartate has been pivotal in mapping β-alanine-(13C₃) biosynthesis and resolving competing metabolic routes. In M. jannaschii cell extracts, incubation with [13C₄]-L-aspartate resulted in rapid production of β-alanine-(13C₃) (mass shift M+3), while alternative precursors like malonate semialdehyde, spermine, dihydrouracil, or acryloyl-CoA showed no detectable labeling. This confirmed aspartate decarboxylation as the exclusive β-alanine source [1]. The high enrichment efficiency (>85% 13C₃-β-alanine within 30 min at 70°C) enabled precise flux quantification using LC-MS/MS. Parallel studies in human liver tissue slices cultured with 13C-labeled nutrients demonstrated conserved aspartate→β-alanine channeling, though at lower flux rates (~12% enrichment), highlighting methodological adaptability across diverse biological systems [8].
β-Alanine-(13C₃) is rapidly incorporated into coenzyme A (CoA) via a metabolically channeled pathway that minimizes intermediate diffusion. In M. jannaschii, isotopic tracing revealed that β-alanine-(13C₃) couples with 4'-phosphopantoate (derived from α-ketoisovalerate) to form 4'-phosphopantothenate-(13C₃). This reaction is catalyzed by phosphopantothenate synthetase (MJ0209), with subsequent steps channeled by bifunctional enzymes like phosphopantothenoylcysteine synthase (MJ0913) [1] [4]. Such spatial organization ensures efficient CoA synthesis despite the reactivity of intermediates. Notably, 13C-tracer studies in Acinetobacter baylyi ADP1 ΔpanD mutants revealed an auxiliary polyamine-dependent β-alanine pathway involving 3-aminopropanal oxidation, demonstrating pathway redundancy in bacteria lacking dedicated decarboxylases [4].
Table 2: Isotopic Enrichment of β-Alanine-(13C₃) from [13C₄]-L-Aspartate in Microbial Systems
Organism/System | Labeled Precursor | β-Alanine-(13C₃) Enrichment | Key Analytical Method | Labeling Time |
---|---|---|---|---|
M. jannaschii cell extract | [13C₄]-L-Aspartate | >85% | LC-MS/MS | 30 min |
Human liver tissue slices | [13C₄]-L-Aspartate | ~12% | DI-HRMS | 24 h |
A. baylyi ADP1 ΔpanD | [13C₃]-1,3-Diaminopropane | 40% | GC-MS | 2 h |
Compounds Cited in Article:
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